Ethyl 4-(1H-imidazol-2-yl)benzoate is a chemical compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This compound features an imidazole ring attached to a benzoate moiety, making it of interest in medicinal chemistry and materials science. Its potential applications include antimicrobial, anti-inflammatory, and anticancer activities, among others.
The compound can be synthesized through various methods, primarily involving the reaction of 4-(1H-imidazol-2-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This method is commonly utilized in both laboratory and industrial settings to produce the compound efficiently .
Ethyl 4-(1H-imidazol-2-yl)benzoate is classified as an ester due to the presence of the ethyl group attached to the carboxylic acid portion of the benzoate. It also falls under the category of heterocyclic compounds because of its imidazole ring structure.
The synthesis of ethyl 4-(1H-imidazol-2-yl)benzoate typically involves:
This method yields a white crystalline solid with a melting point around 284–286 °C .
The reaction conditions are critical for optimizing yield and purity. The use of reflux allows for sustained heating, which drives the esterification process to completion. The purification step ensures that unreacted starting materials and by-products are removed, yielding high-purity ethyl 4-(1H-imidazol-2-yl)benzoate.
Ethyl 4-(1H-imidazol-2-yl)benzoate has a distinct molecular structure characterized by:
Ethyl 4-(1H-imidazol-2-yl)benzoate can participate in several chemical reactions:
The conditions for these reactions vary:
The mechanism of action for ethyl 4-(1H-imidazol-2-yl)benzoate involves its interaction with various biological targets:
Spectroscopic analyses (such as Nuclear Magnetic Resonance and Infrared Spectroscopy) confirm the structure and purity:
Ethyl 4-(1H-imidazol-2-yl)benzoate has various scientific uses:
The strategic fusion of benzoate esters with imidazole rings represents a deliberate innovation in heterocyclic chemistry, driven by the complementary pharmacological and physicochemical properties of both moieties. Imidazole, a diazole heterocycle, provides a privileged scaffold in drug discovery due to its presence in biological systems (e.g., histidine, purine bases) and its capacity for diverse non-covalent interactions (hydrogen bonding, coordination, π-stacking) [3] [9]. Early medicinal chemistry work focused on simple imidazole derivatives, but the integration of benzoate esters emerged as a method to optimize pharmacokinetic properties like membrane permeability and metabolic stability. This hybrid approach gained significant traction in the 1990s–2000s with the development of kinase inhibitors targeting cancer pathways, leveraging imidazole’s affinity for ATP-binding sites [3].
Table 1: Key Milestones in Benzoate-Imidazole Hybrid Development
Time Period | Development Focus | Representative Advancements | Significance |
---|---|---|---|
1980s-1990s | Antifungal/Anticancer Agents | Fadrozole (aromatase inhibitor), Dacarbazine (alkylating agent) | Validated imidazole core for targeting enzymatic processes in oncology |
2000-2010 | Kinase Inhibitor Scaffolds | Hybrids targeting EGFR, HER2, and Aurora kinases [3] [6] | Demonstrated role of benzoate moiety in enhancing target selectivity & solubility |
2010-Present | Supramolecular & Catalytic Chemistry | Imidazole-benzoate metal complexes for anticancer activity [9]; Organocatalysts [10] | Exploited dual H-bond donor/acceptor capacity & metal coordination sites |
2020s | Multifunctional Hybrids | Integration with phthalocyanines for photodynamic therapy [10] | Enabled applications in materials science and theranostics |
In catalytic chemistry, benzoate-imidazole hybrids exploit the imidazole nitrogen’s nucleophilicity and metal-coordinating ability. These hybrids serve as:
Synthetic methodologies evolved from simple N-alkylations to sophisticated cross-coupling and cyclization strategies. Key reactions include:
Ethyl 4-(1H-imidazol-2-yl)benzoate (CAS: 210962-26-8; CID: 17788902) represents a structurally distinct subclass where the imidazole is linked via its C2 carbon to the benzoate para-position. This C2-linkage confers unique electronic and steric properties versus N1-linked isomers (e.g., CID 13423940), influencing its physicochemical behavior and applications [1] [2] [5].
Table 2: Key Identifiers and Properties of Ethyl 4-(1H-Imidazol-2-yl)benzoate
Property | Value/Descriptor | Source/Reference |
---|---|---|
Systematic Name | Ethyl 4-(1H-imidazol-2-yl)benzoate | PubChem CID 17788902 |
CAS Registry Number | 210962-26-8 | BLD Pharm, Parchem [5] [7] |
Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem CID 17788902 |
Molecular Weight | 216.24 g/mol | PubChem CID 17788902 |
SMILES | O=C(OCC)C1=CC=C(C2=NC=CN2)C=C1 | BLD Pharm [5] |
MDL Number | MFCD13177333 | BLD Pharm [5] |
Alternative CAS | 59256-50-7 (benzimidazole analogue) | Parchem [7] |
Molecular Characteristics & Reactivity:
Emerging Applications:
Table 3: Synthetic and Functionalization Routes for Ethyl 4-(1H-Imidazol-2-yl)benzoate
Synthetic Approach | Key Reagents/Conditions | Primary Applications of Products | References |
---|---|---|---|
Direct C2-Arylation | Ethyl 4-bromobenzoate, imidazole, Pd(OAc)₂, CuI, heat | Core compound synthesis | PubChem [1] |
Claisen-Schmidt Condensation | 4-(Imidazol-1-yl)benzaldehyde + ketone, base | α,β-Unsaturated ketone hybrids for anticancer | Degruyter [4] |
Ester Hydrolysis | NaOH, H₂O/EtOH, reflux | Carboxylic acids for metal-organic frameworks | Sci. Direct [6] |
N-Alkylation | Alkyl halides, K₂CO₃, DMF | Cationic ligands for catalytic complexes | MDPI [3] |
Hybrid Assembly | 2-Chloro-N-phenylacetamide + benzoic acid derivative | Antibacterial benzimidazole-benzoate conjugates | Sci. Direct [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0